molecular formula C16H26BrNO B10764434 6-Hydroxy-DPAT hydrobromide

6-Hydroxy-DPAT hydrobromide

货号: B10764434
分子量: 328.29 g/mol
InChI 键: QCHBWKHAHCTBHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Hydroxy-DPAT hydrobromide is a useful research compound. Its molecular formula is C16H26BrNO and its molecular weight is 328.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Hydroxy-DPAT hydrobromide, also known as (R)-(+)-8-Hydroxy-DPAT hydrobromide, is a selective full agonist for the 5-HT1A serotonin receptor. This compound has garnered significant interest in neuroscience due to its potential therapeutic applications, particularly in the context of mood disorders and neurodegenerative diseases.

  • Chemical Name: (2R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
  • Molecular Formula: C16H25BrN2O
  • Molecular Weight: 328.29 g/mol
  • Purity: ≥98%
  • Solubility: Soluble in water to >10 mg/mL at approximately 60 °C

6-Hydroxy-DPAT primarily acts as a 5-HT1A receptor agonist , which plays a crucial role in modulating serotonergic neurotransmission. Its action leads to various physiological effects, including:

  • Reduction of hippocampal serotonin (5-HT) levels following systemic administration in animal models .
  • Modulation of neuronal activity and behavioral responses, particularly in models of Parkinson's disease and anxiety disorders .

In Vivo Studies

  • Catalepsy Model in Rats:
    • In a study investigating the effects on catalepsy induced by 6-hydroxydopamine (6-OHDA), administration of 6-Hydroxy-DPAT significantly reduced cataleptic symptoms in rats. When administered at doses of 0.25, 0.5, and 1 mg/Kg, it demonstrated a dose-dependent reduction in catalepsy severity compared to control groups .
    • The anticataleptic effect was notably reversed when co-administered with NAN-190, a selective 5-HT1A antagonist, confirming the involvement of the 5-HT1A receptor in mediating these effects .
  • Neuronal Activity Modulation:
    • Research indicates that local perfusion of 6-Hydroxy-DPAT can inhibit neuronal activity in the substantia nigra region of the brain, which is critical for motor control. This inhibition was more pronounced in sham-operated animals compared to those with induced lesions .
  • Behavioral Studies:
    • In behavioral assays, 6-Hydroxy-DPAT has been shown to reduce aggressive behavior and food intake, suggesting its potential role in appetite regulation through serotonergic pathways .

Comparative Efficacy with Other Compounds

The following table summarizes the comparative efficacy of 6-Hydroxy-DPAT with other serotonin receptor agonists:

CompoundReceptor AffinityEffect on CatalepsyNotes
6-Hydroxy-DPATHigh for 5-HT1ASignificant reductionFull agonist; effective in Parkinson's models
NAN-190Selective for 5-HT1A antagonistIncreased catalepsyReverses effects of 6-Hydroxy-DPAT
BuspironePartial agonistVariableUsed for anxiety; less effective on catalepsy

Case Studies and Applications

  • Therapeutic Applications:
    • The potential use of 6-Hydroxy-DPAT extends to treating mood disorders and conditions such as anxiety and depression due to its serotonergic modulation capabilities. Its ability to alleviate motor deficits in Parkinson's disease models highlights its therapeutic promise .
  • Research Implications:
    • Ongoing research continues to explore the compound's role in neuroprotection and its effects on neuroplasticity, particularly concerning serotonin's broader implications on mental health and neurological function.

属性

分子式

C16H26BrNO

分子量

328.29 g/mol

IUPAC 名称

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide

InChI

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-14-12-16(18)8-6-13(14)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H

InChI 键

QCHBWKHAHCTBHG-UHFFFAOYSA-N

规范 SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)O.Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。